N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-28(25,26)16-12-8-7-11-15(16)19(24)22-20-21-17(18(27-20)13(2)23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOHKGRBFHOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thiourea derivative with a haloketone under acidic or basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonylation: The acetylated thiazole is reacted with an ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Amidation: Finally, the benzamide moiety is introduced by reacting the sulfonylated thiazole with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
- N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (): This analog replaces the 2-(ethylsulfonyl) group with a bulkier bis(2-methoxyethyl)sulfamoyl moiety. The molecular weight increases to 478.57 (vs.
- 4-Acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide () :
Substitutes the thiazole ring with a 1,3,4-thiadiazole core. Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to thiazoles, as seen in its molecular weight of 430.5 and lack of reported melting/boiling points .
Variations in the Sulfonamide/Sulfamoyl Group
- N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () :
Features a phenylcarbonyl group instead of acetyl on the benzamide. The phenylcarbonyl group increases lipophilicity (logP ~3.2 estimated) compared to the acetyl group (logP ~1.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility . - 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine () :
Replaces the thiazole with an oxazole ring. Oxazoles are less electron-rich than thiazoles, leading to weaker π-π stacking interactions with biological targets. The methoxy group in this compound improves solubility (logS ≈ -3.5) compared to the unsubstituted target compound (logS ≈ -4.2) .
Table 1: Key Properties of N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide and Analogs
*Estimated using computational tools (e.g., ChemAxon).
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound classified within the thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide includes a thiazole ring, an acetyl group, a phenyl group, and an ethylsulfonyl moiety. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Condensation of thiourea with a haloketone under acidic conditions.
- Acetylation : Acetylation using acetic anhydride in the presence of a base.
- Sulfonylation : Introduction of the ethylsulfonyl group through reaction with ethylsulfonyl chloride.
- Amidation : Final introduction of the benzamide moiety via reaction with benzoyl chloride.
The unique combination of functional groups in this compound is believed to influence its biological properties significantly .
Anticancer Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide has shown promising anticancer activity in various studies. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating significant potency .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | A-431 |
| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating comparable efficacy to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Activity
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 25 µg/mL |
| Compound D | Staphylococcus aureus | 30 µg/mL |
| N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide | TBD | TBD |
The mechanism of action for N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activity, thereby influencing various signaling pathways within cells.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents on the phenyl group can significantly alter biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish anticancer and antimicrobial activities .
Case Studies
A notable study investigated various thiazole derivatives for their anticancer properties. Among these, compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural features are critical for activity .
Another study focused on the antibacterial efficacy of thiazole derivatives, revealing that certain substitutions led to enhanced activity against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide?
The compound can be synthesized via acylation and sulfonylation reactions. A typical procedure involves reacting a thiazol-2-amine precursor (e.g., 5-acetyl-4-phenylthiazol-2-amine) with a sulfonyl chloride derivative (e.g., 2-(ethylsulfonyl)benzoyl chloride) in dry pyridine at room temperature. After stirring for 5 hours, the mixture is acidified, and the crude product is purified via flash chromatography . Key factors influencing yield include stoichiometric ratios, solvent choice, and reaction time.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons, acetyl methyl groups, and sulfonyl substituents.
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular ion peaks and fragmentation patterns. Elemental analysis is also used to verify purity .
Q. What in vitro assays are used to evaluate kinase inhibitory activity for this class of compounds?
Sphingosine kinase 1 (SphK1) inhibition assays are commonly employed. These involve measuring the conversion of sphingosine to sphingosine-1-phosphate using ATP depletion or fluorescence-based methods. IC₅₀ values are calculated to quantify inhibitory potency .
Q. How do electron-withdrawing groups (e.g., sulfonyl) influence the compound’s physicochemical properties?
The ethylsulfonyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The acetyl group on the thiazole ring may facilitate hydrogen bonding with target enzymes, as seen in analogues like nitazoxanide .
Advanced Research Questions
Q. How can regioselectivity challenges during thiazole acylation be addressed?
Regioselectivity in thiazole functionalization is controlled by:
- Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating the electrophilic reagent.
- Ultrasonication : Promotes even mixing and accelerates reaction kinetics in heterogeneous systems.
- Solvent choice : Polar aprotic solvents (e.g., DCM or THF) stabilize intermediates and reduce side reactions .
Q. What computational strategies predict the compound’s interaction with enzymatic targets?
- Molecular docking : Models ligand-enzyme binding using software like AutoDock Vina. For example, the amide anion in the thiazole-benzamide scaffold may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) by mimicking substrate interactions .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
Q. How do crystal packing interactions affect stability and bioactivity?
X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., N–H···N and C–H···O) form centrosymmetric dimers, stabilizing the crystal lattice. Non-classical interactions (e.g., C–H···F) further enhance packing efficiency, which may correlate with improved thermal stability and solubility .
Q. What strategies resolve discrepancies in bioactivity data across synthesis batches?
- Analytical consistency : Use HPLC or TLC (Rf comparison) to verify purity.
- Counterion screening : Substitute pyridine with milder bases (e.g., triethylamine) to reduce side-product formation.
- Bioassay standardization : Normalize enzyme inhibition assays using internal controls (e.g., reference inhibitors like SKI-II for SphK1) .
Q. How is structure-activity relationship (SAR) optimized for antimicrobial derivatives?
- Substituent variation : Introducing halogens (e.g., Cl) at the benzamide para-position enhances antibacterial potency.
- Scaffold hybridization : Combining thiazole and sulfonamide moieties improves dual-targeting capability (e.g., SphK1 and β-lactamase inhibition) .
Q. What are the limitations of current synthetic protocols, and how can they be improved?
- Yield limitations : Multi-step reactions (e.g., acylation followed by sulfonylation) often result in cumulative yield losses. Flow chemistry or microwave-assisted synthesis could reduce reaction times.
- Purification challenges : Replace flash chromatography with preparative HPLC for higher-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
